molecular formula C24H25NO6 B2408736 2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 832685-40-2

2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2408736
CAS No.: 832685-40-2
M. Wt: 423.465
InChI Key: SNBDLXPIYKFVAU-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the compound’s structure .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to various substituted derivatives with different functional groups .

Scientific Research Applications

2,5-Dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 8-methoxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-15-12-21(16(2)11-18(15)14-25-7-9-29-10-8-25)30-23(26)19-13-17-5-4-6-20(28-3)22(17)31-24(19)27/h4-6,11-13H,7-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBDLXPIYKFVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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